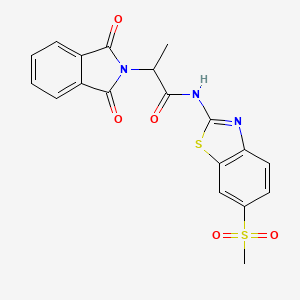
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyridine moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazole and pyridine rings. Common synthetic routes include:
Fischer Indole Synthesis: This method is used to construct the indole ring from phenylhydrazine and an aldehyde or ketone.
Hantzsch Thiazole Synthesis: This involves the reaction of α-haloketones with thioamides to form the thiazole ring.
Coupling Reactions: The final step involves coupling the indole, thiazole, and pyridine moieties using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide is unique due to its combination of indole, thiazole, and pyridine rings, which confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H14N4OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-4-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c1-22-10-8-12-13(5-4-7-16(12)22)17(23)21-18-20-15(11-24-18)14-6-2-3-9-19-14/h2-11H,1H3,(H,20,21,23) |
InChI Key |
UXQOMIKKUWWHJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12161236.png)
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161243.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12161244.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12161250.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161251.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12161260.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161261.png)
![N'-[(Z)-(3-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161263.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12161269.png)

![2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12161292.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-meth ylphenyl)-3-pyrrolin-2-one](/img/structure/B12161300.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12161312.png)
